molecular formula C17H24O11 B113994 Theviridoside CAS No. 23407-76-3

Theviridoside

Cat. No.: B113994
CAS No.: 23407-76-3
M. Wt: 404.4 g/mol
InChI Key: LDBMLOLBWUOZGG-DOFVRBEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theviridoside is a naturally occurring iridoid glycoside with the molecular formula C₁₇H₂₄O₁₁ and a molecular weight of 404.37 g/mol . It is characterized by a cyclopenta[c]pyran core esterified with a methyl group and glycosylated with a hexose moiety, typically β-D-glucopyranose . The compound is prominently found in plants of the Apocynaceae (e.g., Thevetia peruviana) and Bignoniaceae (e.g., Adenocalymma marginatum) families, where it contributes to biological activities such as PDE-5 inhibition (though inactive in isolation) and ecological interactions . Its structural identification relies on NMR spectroscopy (e.g., δ 3.75 ppm for the methyl ester, δ 5.55 ppm for the hemiacetal proton) and mass spectrometry, showing a [M−H]⁻ ion at m/z 403 and a characteristic fragment at m/z 241 due to neutral loss of hexose .

Chemical Reactions Analysis

Types of Reactions: Theviridoside undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 6’-O-cyclopropanoylthis compound, 10-O-hydroxybenzoylthis compound, and 10-O-vanilloylthis compound .

Scientific Research Applications

Chemical Properties and Isolation

Theviridoside was first isolated from the stem bark of Thevetia peruviana, with its structure confirmed through chemical degradation methods . It exhibits a molecular formula of C₁₃H₁₈O₇ and a molecular weight of 286 g/mol, which contributes to its biological activities .

Anti-inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties. In studies involving animal models, it was shown to reduce paw edema and inflammatory markers such as iNOS, TNF-α, COX-2, and NF-κB at doses ranging from 25 to 100 mg/kg . These findings suggest its potential use in treating inflammatory conditions.

Cytotoxic Effects

This compound and its semi-synthetic derivatives have been evaluated for cytotoxicity against various cancer cell lines. For instance, derivatives exhibited moderate cytotoxicity against HCT-116 (colon cancer) and A375 (skin cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation . This positions this compound as a candidate for further development in cancer therapeutics.

Traditional Medicine

In traditional practices, this compound is recognized for its cardiotonic and diuretic effects. The leaves of Thevetia peruviana are utilized in folk medicine across various cultures for their purported health benefits . This underscores the importance of ethnopharmacological studies to validate traditional uses scientifically.

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatory effectsReduced paw edema; decreased inflammatory markers (iNOS, TNF-α)
CytotoxicityModerate cytotoxicity against HCT-116 and A375 cell lines
Traditional usesRecognized as cardiotonic and diuretic in folk medicine

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Iridoids

Theviridoside belongs to a broader class of iridoid glycosides, which vary in glycosylation patterns, aglycone modifications, and substituents. Below is a detailed comparison with key analogues:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Natural Sources Key Mass Fragments ([M−H]⁻) References
This compound C₁₇H₂₄O₁₁ 404.37 Methyl ester, β-D-glucopyranose, hemiacetal A. marginatum, T. peruviana 403 → 241
This compound dihexoside C₂₉H₄₄O₁₆ 636.64 This compound + two hexoses A. marginatum 727 → 565 → 403 → 241
Chlorthis compound hexoside C₁₇H₂₃ClO₁₁ 438.81 Chlorinated aglycone + hexose A. marginatum 601 → 565 → 385 → 241
Methyl-theviridoside aglycon dimer C₃₄H₄₄O₁₆ 732.70 Dimerized aglycone + methyl ester Saprosma scortechinii 659 → 402 → 241
Theveside C₁₆H₂₂O₁₀ 374.34 Lacks methyl ester; aglycone with free carboxylic acid T. peruviana 373 → 211
8-Epiloganin C₁₇H₂₄O₁₀ 388.37 Epimeric configuration at C8 Lantana camara 387 → 225

Glycosylation Patterns

This compound derivatives often differ in glycosylation:

  • Dihexosides (e.g., Compounds 2 and 5 in ): These contain two additional hexose units, increasing molecular weight to m/z 725. They fragment sequentially, losing hexoses (m/z 727 → 565 → 403 → 241) .
  • Hexosides (e.g., Compound 10): A single hexose addition results in m/z 565, with fragmentation to m/z 241 .

Aglycone Modifications

  • Chlorination : Chlorinated derivatives (e.g., Compounds 3, 4, 6, 9) exhibit a mass increase of ~34–36 amu compared to this compound, with fragments such as m/z 385 .
  • Dimerization : Methyl-theviridoside aglycon dimer (Compound 7) shows a complex fragmentation pattern (m/z 659 → 402 → 241), indicating dimerization via ester linkages .

Functional Group Variations

  • Theveside : Unlike this compound, Theveside lacks the methyl ester (replaced by a free carboxylic acid), reducing its molecular weight to 374.34 g/mol and altering polarity .
  • 8-Epiloganin : Epimerization at C8 changes the spatial arrangement of the iridoid core, influencing biological activity and metabolic stability .

Biological Activity

Theviridoside is a natural iridoid glucoside identified primarily in the leaves of the plant Cerbera odollam and other species within the Apocynaceae family. It has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, antifungal, and antiviral properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H24O11C_{17}H_{24}O_{11} and a molecular weight of approximately 404.1319 g/mol. The structure consists of a cyclopentane ring fused with a cyclohexane ring, characteristic of iridoid glycosides. Its chemical properties facilitate various biological interactions that are critical for its pharmacological effects.

Biological Activities

1. Anti-Cancer Activity:
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .

2. Anti-Inflammatory Effects:
this compound has shown significant anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antifungal Activity:
In antifungal assays, this compound demonstrated effectiveness against several fungal strains, including Candida albicans. Its mechanism involves disrupting fungal cell membrane integrity, which leads to cell lysis .

4. Antiviral Properties:
The compound has been evaluated for its antiviral effects against viruses such as herpes simplex virus (HSV). Studies indicate that it may inhibit viral replication by interfering with viral entry into host cells .

This compound's biological activities are attributed to its ability to modulate various signaling pathways:

  • Apoptosis Induction: It triggers apoptosis in cancer cells via mitochondrial pathways.
  • Cytokine Modulation: Reduces the expression of inflammatory markers.
  • Membrane Disruption: Alters the integrity of fungal cell membranes leading to cell death.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Breast Cancer Study: In a controlled experiment, MCF-7 cells treated with this compound showed a significant reduction in viability compared to untreated controls (p < 0.05). Flow cytometry analysis confirmed increased apoptosis rates .
  • Inflammatory Disease Model: In an animal model of arthritis, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory cytokines in serum samples .

Data Summary

The following table summarizes key findings from various studies on this compound:

Biological ActivityStudy ReferenceEffect Observed
Anti-Cancer Induces apoptosis in MCF-7 cells
Anti-Inflammatory Reduces TNF-α and IL-6 production
Antifungal Effective against Candida albicans
Antiviral Inhibits HSV replication

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing and characterizing Theviridoside in laboratory settings?

  • Methodological Answer : Synthesis typically involves isolation from natural sources (e.g., plant extracts) or chemical synthesis via stepwise reactions. Characterization requires spectroscopic techniques (NMR, IR) for structural elucidation and HPLC for purity validation. Reproducibility hinges on documenting reaction conditions (solvents, catalysts, temperature) and adhering to protocols for analytical calibration .

Q. How can researchers design initial experiments to assess this compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Use a factorial design to test solubility in polar/nonpolar solvents under varied pH and temperature. Stability studies involve accelerated degradation assays (e.g., exposure to heat, light, or oxidizing agents) followed by HPLC or mass spectrometry to quantify degradation products. Include controls and triplicate measurements to ensure reliability .

Q. What strategies are effective for conducting a systematic literature review on this compound’s known bioactivities?

  • Methodological Answer : Employ keyword combinations (e.g., "this compound AND biosynthesis," "this compound AND pharmacokinetics") across databases like PubMed, SciFinder, and Web of Science. Prioritize peer-reviewed journals and exclude non-academic sources (e.g., BenchChem). Use citation management tools to track gaps, such as understudied mechanisms or conflicting results .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s reported bioactivity across studies?

  • Methodological Answer : Apply meta-analysis frameworks to compare experimental variables (e.g., cell lines, dosage, assay protocols). For in vitro studies, validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For in vivo discrepancies, consider species-specific metabolism or bioavailability differences. Document methodological variations in a comparative table to identify confounding factors .

Q. What experimental frameworks are recommended for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine multi-omics approaches: transcriptomics (RNA-seq) to identify gene expression changes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR) to track metabolic shifts. Use CRISPR-Cas9 knockout models or siRNA silencing to validate target pathways. Dose-response curves and time-course analyses are critical for causality .

Q. How can researchers optimize in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Employ pharmacokinetic modeling (e.g., non-compartmental analysis) using plasma concentration-time data. For toxicity, follow OECD guidelines: acute/chronic dosing in rodent models, histopathological assessments, and biomarker profiling (e.g., liver/kidney function tests). Include sham controls and blinded analyses to mitigate bias .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in preclinical trials?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. For multivariate data (e.g., efficacy vs. toxicity), apply principal component analysis (PCA) or machine learning algorithms (random forests) to identify predictive variables. Ensure power analysis is conducted a priori to determine sample size adequacy .

Q. Methodological Design & Validation

Q. How to formulate a hypothesis-driven research question on this compound’s role in a specific disease pathway?

  • Methodological Answer : Apply the PICOT framework:

  • P opulation (e.g., cancer cell lines),
  • I ntervention (this compound treatment),
  • C omparison (standard chemotherapy),
  • O utcome (apoptosis rate),
  • T ime (48-hour exposure).
    Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .

Q. What validation protocols are critical for ensuring reproducibility in this compound research?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies: detailed reporting of experimental parameters (e.g., compound batch, animal strain). Use internal replication (e.g., triplicate experiments) and external validation via independent labs. Share raw data and protocols in open-access repositories to facilitate peer verification .

Q. Data Analysis & Interpretation

Q. How to resolve inconsistencies between computational predictions and empirical data for this compound’s binding affinity?

  • Methodological Answer : Re-run docking simulations with updated crystallographic protein structures or molecular dynamics to account for conformational flexibility. Validate in silico results via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with mutagenesis studies to confirm binding site relevance .

Q. What bioinformatics tools are recommended for integrating this compound’s multi-omics data into a cohesive model?

  • Methodological Answer : Use Cytoscape for network analysis of protein-protein interactions, MetaboAnalyst for metabolic pathway mapping, and GSEA (Gene Set Enrichment Analysis) to link transcriptomic data to biological processes. Apply Bayesian statistics or pathway enrichment tools to identify convergent mechanisms .

Properties

IUPAC Name

methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBMLOLBWUOZGG-DOFVRBEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@]1(CC=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946065
Record name Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23407-76-3
Record name Theviridoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Theviridoside
Reactant of Route 2
Theviridoside
Reactant of Route 3
Reactant of Route 3
Theviridoside
Reactant of Route 4
Reactant of Route 4
Theviridoside
Reactant of Route 5
Theviridoside
Reactant of Route 6
Theviridoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.